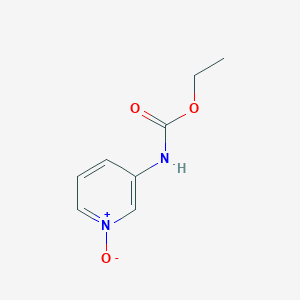![molecular formula C15H14N2O4S B239887 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole, also known as DBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBIM is a benzimidazole derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole is not fully understood, but studies have shown that this compound exhibits its antitumor activity by inhibiting the activity of the proteasome, a complex protein structure responsible for degrading damaged or unwanted proteins in cells. This compound has also been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor, anti-inflammatory, and antiviral activities. In vitro studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of the proteasome. This compound has also been shown to inhibit the production of inflammatory mediators by inhibiting the activity of the COX-2 enzyme. In addition, this compound has been shown to exhibit antiviral activity against the hepatitis C virus.
实验室实验的优点和局限性
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has several advantages for lab experiments, including its ease of synthesis, high purity, and potent biological activities. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole. One direction is to investigate the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of this compound as a scaffold for the synthesis of novel compounds with potent biological activities. Furthermore, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new compounds with unique properties.
合成方法
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole can be synthesized using different methods, including the reaction of 2,4-dimethoxybenzaldehyde with o-phenylenediamine, followed by the reaction with p-toluenesulfonyl chloride. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with o-phenylenediamine, followed by the reaction with sulfur dioxide and hydrogen peroxide. Both methods have been proven to be efficient and yield high purity this compound.
科学研究应用
1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor, anti-inflammatory, and antiviral activities. In materials science, this compound has been used to synthesize metal-organic frameworks (MOFs) with unique properties. In catalysis, this compound has been used as a ligand in transition metal catalyzed reactions.
属性
分子式 |
C15H14N2O4S |
|---|---|
分子量 |
318.3 g/mol |
IUPAC 名称 |
1-(2,4-dimethoxyphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H14N2O4S/c1-20-11-7-8-15(14(9-11)21-2)22(18,19)17-10-16-12-5-3-4-6-13(12)17/h3-10H,1-2H3 |
InChI 键 |
QFASVFUFVIYPQG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
规范 SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)





![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)




